molecular formula C20H20N4O3S B3124763 (6-Morpholino-2-(4-pyridinyl)-4-pyrimidinyl)methyl phenyl sulfone CAS No. 320421-27-0

(6-Morpholino-2-(4-pyridinyl)-4-pyrimidinyl)methyl phenyl sulfone

Cat. No.: B3124763
CAS No.: 320421-27-0
M. Wt: 396.5 g/mol
InChI Key: NTDFJDVHECTHPT-UHFFFAOYSA-N
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Description

(6-Morpholino-2-(4-pyridinyl)-4-pyrimidinyl)methyl phenyl sulfone is a complex organic compound that features a combination of morpholine, pyridine, and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Morpholino-2-(4-pyridinyl)-4-pyrimidinyl)methyl phenyl sulfone typically involves multi-step organic reactions. One common approach is to start with the preparation of the morpholine and pyridine derivatives, followed by their coupling with pyrimidine intermediates.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(6-Morpholino-2-(4-pyridinyl)-4-pyrimidinyl)methyl phenyl sulfone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles and electrophiles

Properties

IUPAC Name

4-[6-(benzenesulfonylmethyl)-2-pyridin-4-ylpyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S/c25-28(26,18-4-2-1-3-5-18)15-17-14-19(24-10-12-27-13-11-24)23-20(22-17)16-6-8-21-9-7-16/h1-9,14H,10-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTDFJDVHECTHPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=C2)CS(=O)(=O)C3=CC=CC=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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